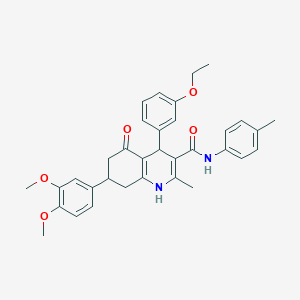

7-(3,4-dimethoxyphenyl)-4-(3-ethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex quinoline derivatives often involves multi-step chemical reactions, starting from simpler aromatic compounds. For instance, Mizuno et al. (2006) describe the synthesis of related quinoline metabolites through efficient routes, indicating the potential methodologies that could be applied to synthesize the compound [M. Mizuno, M. Yamashita, Y. Sawai, K. Nakamoto, Mitsutaka Goto, 2006]. Techniques such as Friedel–Crafts reaction, Krohnke reaction, and cyclization play crucial roles in constructing the quinoline core and introducing various functional groups.

Molecular Structure Analysis

The structure of quinoline derivatives is characterized by a fused benzene and pyridine ring, with additional substituents enhancing the molecule's complexity. X-ray diffraction studies, as demonstrated by Shishkina et al. (2018), provide insights into the molecular and crystal structure, revealing the arrangement of atoms and the spatial conformation of similar compounds [S. Shishkina, I. Levandovskiy, I. Ukrainets, L. Sidorenko, L. A. Grinevich, I. Yanchuk, 2018].

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and cycloadditions, depending on the functional groups present. The presence of methoxy and ethoxy groups can influence the reactivity, directing the introduction of new substituents or transformation of existing ones. For example, the work by Yermolayev et al. (2008) on N1-substituted quinolinecarboxamides highlights the reactivity of similar compounds in forming new chemical bonds [S. A. Yermolayev, N. Gorobets, E. Lukinova, O. Shishkin, S. Shishkina, S. Desenko, 2008].

Physical Properties Analysis

The physical properties of such a compound, including melting point, boiling point, solubility, and crystalline form, can be deduced from its molecular structure and the functional groups present. Studies on similar compounds, like the one by Patil et al. (2011), which investigated the physical properties of polyamides containing quinoxaline moiety, can provide a basis for understanding the physical characteristics of the compound [Vidyadhar B. Patil, M. Sayyed, P. Mahanwar, P. Wadgaonkar, N. Maldar, 2011].

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the quinoline core and the substituents attached to it. Research on quinoline derivatives, such as the study by Takano et al. (2003), which explored the synthesis and properties of quinoxalinecarboxylic acids, can shed light on the reactivity and potential chemical applications of the compound [Y. Takano, F. Shiga, Jun Asano, N. Ando, H. Uchiki, Tsuyosi Anraku, 2003].

Wissenschaftliche Forschungsanwendungen

Synthesis and Cytotoxic Activity

One area of research focuses on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which have shown potent cytotoxic activities against murine leukemia, lung carcinoma, and human leukemia cell lines. These derivatives, including compounds with structural motifs similar to the query compound, have been investigated for their potential in cancer therapy due to their growth inhibitory properties, with some showing IC(50) values less than 10 nM against various cancer cell lines (Deady et al., 2003).

Disease-Modifying Antirheumatic Drugs (DMARDs)

Another line of research involves the synthesis and pharmacological evaluation of metabolites related to ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), a compound under clinical evaluation as a new type of DMARD. These studies aim to confirm the structures of metabolites and explore their anti-inflammatory effects, highlighting the potential of related compounds in the treatment of rheumatic diseases (Baba et al., 1998).

Material Science and Polymer Research

Research in material science has explored the synthesis of polyamides containing quinoxaline moieties, with applications ranging from high-performance materials due to their excellent thermal stability and solubility in polar aprotic solvents. These studies offer insights into the design and development of new materials with enhanced physical properties and potential applications in various industries (Patil et al., 2011).

Eigenschaften

IUPAC Name |

7-(3,4-dimethoxyphenyl)-4-(3-ethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N2O5/c1-6-41-26-9-7-8-23(16-26)32-31(34(38)36-25-13-10-20(2)11-14-25)21(3)35-27-17-24(18-28(37)33(27)32)22-12-15-29(39-4)30(19-22)40-5/h7-16,19,24,32,35H,6,17-18H2,1-5H3,(H,36,38) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPYAZCYSYBJHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)NC5=CC=C(C=C5)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3,4-dimethoxyphenyl)-4-(3-ethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4626134.png)

![2-[({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4626136.png)

![N-(1-methylhexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4626144.png)

![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B4626168.png)

![N-(1-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4626174.png)

![2-{[2-(2,4-dimethylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4626180.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4626192.png)

![N,2-dimethyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide](/img/structure/B4626202.png)

![3,4-dimethyl-6-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4626204.png)

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4626205.png)

![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4626221.png)